Cas no 148717-57-1 (3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI))

3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI) structure
148717-57-1 structure
Nome del prodotto:3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI)
Numero CAS:148717-57-1
MF:C37H34N2O7
MW:618.7
CID:166778
PubChem ID:102150620

3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,9(4H,10H)-Acridinedione,1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)-(9CI)
    • 3,9(4H,10H)-Acridinedione,1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-
    • (?à)-Glycobismine B
    • 1H-Pyrano[2,3-c]acridine,3,9(4H,10H)-acridinedione deriv.
    • Glycobismine B
    • CID 102150620
    • 3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano(2,3-c)acridin-1-yl)-
    • 148717-57-1
    • 3,9(4H,10H)-Acridinedione, 1,4-dihydroxy-10-methyl-4-(3-methyl-2-butenyl)-2-(2,3,7,12-tetrahydro-6-hydroxy-3,3-dimethyl-7-oxo-1H-pyrano[2,3-c]acridin-1-yl)- (9CI)
    • Inchi: 1S/C37H34N2O7/c1-18(2)14-15-37(45)34-29(32(42)20-11-7-9-13-23(20)39(34)5)33(43)27(35(37)44)21-17-36(3,4)46-25-16-24(40)28-30(26(21)25)38-22-12-8-6-10-19(22)31(28)41/h6-14,16,21,40,43,45H,15,17H2,1-5H3,(H,38,41)
    • Chiave InChI: VORJSZDMACDOQD-UHFFFAOYSA-N
    • Sorrisi: O1C2C=C(C3C(C4C=CC=CC=4NC=3C=2C(C2=C(C3C(C4C=CC=CC=4N(C)C=3C(C/C=C(/C)\C)(C2=O)O)=O)O)CC1(C)C)=O)O

Proprietà calcolate

  • Massa esatta: 618.23660143g/mol
  • Massa monoisotopica: 618.23660143g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 3
  • Complessità: 1420
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.5
  • Superficie polare topologica: 136

Proprietà sperimentali

  • Densità: 1.46±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 750.5±60.0 °C(Predicted)
  • pka: 4.50±1.00(Predicted)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd